molecular formula C19H24N6 B11283494 1-methyl-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-methyl-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11283494
M. Wt: 336.4 g/mol
InChI Key: LOXHPZYSNMSHFP-UHFFFAOYSA-N
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Description

1-methyl-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve the use of reagents such as hydrazine, aldehydes, and amines under controlled conditions .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-methyl-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

1-methyl-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine core and the presence of multiple functional groups make it a versatile compound for various applications .

Properties

Molecular Formula

C19H24N6

Molecular Weight

336.4 g/mol

IUPAC Name

1-methyl-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H24N6/c1-13-4-6-15(7-5-13)21-17-16-12-20-24(3)18(16)23-19(22-17)25-10-8-14(2)9-11-25/h4-7,12,14H,8-11H2,1-3H3,(H,21,22,23)

InChI Key

LOXHPZYSNMSHFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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